molecular formula C21H19N3S B6552722 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-48-7

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No.: B6552722
CAS No.: 1040658-48-7
M. Wt: 345.5 g/mol
InChI Key: HUWWREPDGBQCHS-UHFFFAOYSA-N
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Description

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system, and a phenyl group attached to the pyrazine ring, along with a sulfanyl group linked to a 2,5-dimethylphenyl moiety. The presence of these functional groups makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the phenyl group with a halogenated pyrazolo[1,5-a]pyrazine precursor. This reaction requires a palladium catalyst and a suitable base to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Formation of substituted pyrazolo[1,5-a]pyrazines with different functional groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its unique structure may make it a candidate for biological studies, such as enzyme inhibition or receptor binding assays.

  • Medicine: Potential therapeutic applications could be explored, particularly in the development of new drugs targeting specific diseases.

  • Industry: It may find use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Phenylpyrazolo[1,5-a]pyrazine: Similar core structure but lacks the sulfanyl group.

  • 4-(Phenylmethylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine: Similar but with a different substituent on the phenyl ring.

  • 2,5-Dimethylphenyl methyl sulfide: Similar sulfanyl group but different core structure.

Uniqueness: The uniqueness of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine lies in its combination of the pyrazolo[1,5-a]pyrazine core with the specific 2,5-dimethylphenyl sulfanyl group, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed insight into the compound this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-15-8-9-16(2)18(12-15)14-25-21-20-13-19(17-6-4-3-5-7-17)23-24(20)11-10-22-21/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWWREPDGBQCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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